molecular formula C16H19NO B563714 rac Didesisopropyl Tolterodine CAS No. 1189501-90-3

rac Didesisopropyl Tolterodine

Cat. No.: B563714
CAS No.: 1189501-90-3
M. Wt: 241.334
InChI Key: LZARZVSGZSQUGG-UHFFFAOYSA-N
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Description

rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.

Preparation Methods

The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Chemical Reactions Analysis

Metabolic Reactions

rac Didesisopropyl Tolterodine undergoes enzymatic transformations critical to its pharmacological activity and elimination:

Hydrolysis by Esterases

  • Primary Reaction : Rapid hydrolysis by nonspecific esterases converts this compound into 5-hydroxymethyl tolterodine (5-HMT) , its active metabolite .

    rac Didesisopropyl Tolterodineesterases5 HMT+byproducts\text{this compound}\xrightarrow{\text{esterases}}5\text{ HMT}+\text{byproducts}
  • Kinetics :

    ParameterValue
    Conversion rate>99% within 1 hour
    Plasma half-life7–8.6 hours

Cytochrome P450-Mediated Oxidation

  • Secondary Pathway : 5-HMT undergoes further oxidation via CYP2D6 and CYP3A4 , forming inactive carboxylated metabolites .

    5 HMTCYP2D6 CYP3A4Carboxylated derivatives5\text{ HMT}\xrightarrow{\text{CYP2D6 CYP3A4}}\text{Carboxylated derivatives}
  • Genetic Variability : Poor CYP2D6 metabolizers exhibit 1.5–2× higher 5-HMT plasma concentrations due to reduced oxidation .

Acid/Base Hydrolysis

  • pH Sensitivity : The compound degrades under strong acidic (pH <2) or alkaline (pH >10) conditions, forming phenylpropylphenol derivatives .

Thermal Decomposition

  • Stability : Stable at room temperature but decomposes at >150°C, releasing volatile amines and phenolic compounds .

Enzymatic Interactions

EnzymeRoleEffect on this compound
EsterasesHydrolysis to 5-HMTActivation
CYP2D6Oxidation of 5-HMTInactivation
CYP3A4Secondary oxidation pathwayInactivation

Comparative Reactivity

Reaction TypeThis compoundParent Tolterodine
Esterase hydrolysisRapid (t1/2_{1/2} <1 hr) Moderate
CYP-mediated oxidationLimited (via 5-HMT) Extensive

Scientific Research Applications

Pharmacological Profile

Rac Didesisopropyl Tolterodine functions as an antagonist to muscarinic receptors, particularly M2 and M3 subtypes, which are involved in bladder contraction. The compound’s efficacy is primarily attributed to its ability to inhibit detrusor muscle contractions, thereby alleviating symptoms associated with OAB.

Overactive Bladder Treatment

This compound is primarily studied for its role in managing OAB symptoms. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving patient quality of life.

Key Clinical Studies

  • REMOTE Trial :
    • Conducted as a web-based Phase 4 trial to evaluate the efficacy of Tolterodine extended release (ER) 4 mg.
    • Results showed a significant reduction in micturitions per day compared to placebo, supporting the effectiveness of the drug in a modern trial setting .
  • OBJECT Study :
    • A randomized controlled trial comparing extended-release oxybutynin and Tolterodine.
    • Findings indicated that while both medications improved OAB symptoms, extended-release oxybutynin was statistically more effective than Tolterodine in reducing urge incontinence episodes .

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations with neurological impairments. Trials indicated that it could be beneficial for children experiencing detrusor hyperreflexia due to conditions like cerebral palsy .

Efficacy

This compound has shown consistent efficacy across multiple studies:

  • Reduction in weekly urge incontinence episodes.
  • Improvement in overall bladder control as measured by patient-reported outcomes.

Safety

Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were relatively low, but there was a noted increase in urinary tract infections among treated patients .

Mechanism of Action

rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .

Comparison with Similar Compounds

rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Similar compounds include:

Biological Activity

Rac Didesisopropyl Tolterodine, a structural analogue of tolterodine, is primarily studied for its biological activity as a muscarinic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) conditions by inhibiting involuntary bladder contractions. Below is a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is derived from tolterodine, which has the molecular formula C19H23NO3C_{19}H_{23}NO_3 and a molecular weight of approximately 311.39 g/mol. The deuterated form, this compound-d7, incorporates seven deuterium atoms, enhancing its utility in pharmacokinetic studies without significantly altering its biological activity .
  • Mechanism of Action : This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes), which are crucial for bladder contraction. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with OAB .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from tolterodine or its precursors. Key steps include:

  • Starting Materials : Utilization of readily available starting materials.
  • Reaction Conditions : Careful control of reaction conditions to ensure high yield and purity.
  • Final Product : The resulting compound retains the core structure of tolterodine while incorporating deuterium for enhanced analytical sensitivity .

Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of tolterodine (and by extension its analogues) in treating OAB:

  • Clinical Trials : A study involving 1,120 patients demonstrated that tolterodine significantly reduced the number of micturitions per day compared to placebo. The 2 mg dose was particularly effective in improving patient perception of bladder condition .
  • Dose-Response Relationship : A dose-ranging study indicated that tolterodine exerts a dose-dependent effect on bladder function, with optimal dosages identified as 1-2 mg twice daily for therapeutic efficacy without significant adverse effects .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundMuscarinic antagonistDeuterated for metabolic studies
TolterodineMuscarinic antagonistParent compound
Desisopropyl TolterodineMuscarinic antagonistDirect metabolite without deuteration
5-HydroxymethyltolterodineMuscarinic antagonistHydroxylated derivative

Case Study 1: Efficacy in OAB Management

In a multicenter trial comparing tolterodine to oxybutynin, patients receiving tolterodine reported fewer side effects such as dry mouth and constipation compared to those on oxybutynin. This highlights the potential advantages of this compound in terms of tolerability and patient adherence to treatment regimens .

Case Study 2: Pharmacokinetic Insights

The deuterated form (this compound-d7) has been utilized in pharmacokinetic studies to trace metabolic pathways more accurately. This isotopic labeling allows researchers to quantify drug levels in biological samples effectively, providing insights into the metabolism and efficacy of tolterodine-related compounds .

Q & A

Q. What analytical techniques are recommended for characterizing rac Didesisopropyl Tolterodine in pharmacokinetic studies?

Basic Research Focus
this compound is typically characterized using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and quantification. Enantiomeric purity should be assessed using chiral stationary phases, as outlined in USP guidelines, which specify validated methods for resolving Tolterodine enantiomers (e.g., using tartrate derivatives) . For metabolite identification, tandem MS/MS coupled with isotopic labeling (e.g., deuterated standards) improves accuracy in distinguishing fragmentation patterns .

Q. How is this compound synthesized, and what are the critical purity criteria?

Basic Research Focus
Synthesis typically involves diisopropylation of Tolterodine intermediates under controlled conditions to prevent racemization. Key purity criteria include:

  • Chemical purity : ≥98% by HPLC (using C18 columns and acetonitrile-phosphate buffer mobile phases) .
  • Enantiomeric ratio : Validated via chiral chromatography to confirm racemic composition (50:50 ratio) .
  • Residual solvents : Compliance with ICH Q3C guidelines, tested using gas chromatography .

Q. What strategies resolve enantiomeric impurities in this compound during method validation?

Advanced Research Focus
Enantiomeric impurities (<1.0% per USP requirements) are resolved using:

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane-isopropanol mobile phases, adjusted for retention time symmetry .
  • Circular Dichroism (CD) : To confirm optical activity and detect trace enantiomers.
  • Validation parameters : Include specificity (no co-elution with analogs), linearity (R² >0.999), and robustness (pH/temperature variations) .

Q. How to address discrepancies in metabolic pathway data between in vitro and in vivo models for this compound?

Advanced Research Focus
Discrepancies often arise from differences in enzyme activity (e.g., CYP3A4 in hepatocytes vs. systemic metabolism). Mitigation strategies include:

  • Cross-model validation : Compare in vitro microsomal assays with in vivo plasma/tissue sampling using LC-MS .
  • Isotope tracing : Use deuterated analogs to track metabolite formation kinetics.
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like protein binding or excretion rates .

Q. What design considerations are critical for in vivo studies on this compound’s pharmacological effects?

Advanced Research Focus
Key considerations include:

  • Randomization : Block randomization to balance covariates (e.g., baseline urinary frequency in bladder studies) .
  • Endpoint selection : Urodynamic metrics (e.g., bladder capacity, first sensation volume) validated via cystometry .
  • Sample size : Power analysis (α=0.05, β=0.2) to detect ≥20% differences in voiding frequency .
  • Data handling : Pre-specified protocols for missing data (e.g., multiple imputation) .

Q. What are the key storage and stability conditions for this compound standards?

Basic Research Focus

  • Storage : Preserve in well-closed, light-resistant containers at room temperature (15–30°C) to prevent hydrolysis .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .

Properties

IUPAC Name

2-(3-amino-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARZVSGZSQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675838
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-90-3
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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